Hydroxyethylthiomethacrylate

Dentin adhesive interface analysis Elemental mapping Auger electron spectroscopy

Hydroxyethylthiomethacrylate (HETMA, CAS 169682-76-2), also referred to as S-(2-hydroxyethyl) 2-methylprop-2-enethioate, is a sulfur-containing methacrylate monomer in which the backbone oxygen atom of 2-hydroxyethyl methacrylate (HEMA) is replaced by sulfur. This single-atom substitution (O→S) preserves the hydroxyl functionality critical for hydrophilicity and hydrogen bonding while introducing a unique elemental label (sulfur) that is readily detectable by energy-dispersive X-ray spectroscopy (EDS) and Auger electron spectroscopy (AES).

Molecular Formula C6H10O2S
Molecular Weight 146.21 g/mol
CAS No. 169682-76-2
Cat. No. B069658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxyethylthiomethacrylate
CAS169682-76-2
SynonymsHETMA
hydroxyethylthiomethacrylate
thiomethacrylic acid S-(2-hydroxyethyl) este
Molecular FormulaC6H10O2S
Molecular Weight146.21 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)SCCO
InChIInChI=1S/C6H10O2S/c1-5(2)6(8)9-4-3-7/h7H,1,3-4H2,2H3
InChIKeyJOSPATDJXGYHCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hydroxyethylthiomethacrylate (HETMA, CAS 169682-76-2): A Sulfur-Labeled Methacrylate Monomer for Traceable Dental Adhesive and Biomaterial Research


Hydroxyethylthiomethacrylate (HETMA, CAS 169682-76-2), also referred to as S-(2-hydroxyethyl) 2-methylprop-2-enethioate, is a sulfur-containing methacrylate monomer in which the backbone oxygen atom of 2-hydroxyethyl methacrylate (HEMA) is replaced by sulfur [1]. This single-atom substitution (O→S) preserves the hydroxyl functionality critical for hydrophilicity and hydrogen bonding while introducing a unique elemental label (sulfur) that is readily detectable by energy-dispersive X-ray spectroscopy (EDS) and Auger electron spectroscopy (AES) [2]. HETMA is primarily employed as a traceable analogue of HEMA in dental adhesive interface studies and as a comonomer in isocyanatoacrylate copolymer systems for biomaterials research [3].

Why HEMA, ETEMA, or Other Methacrylate Monomers Cannot Replace Hydroxyethylthiomethacrylate in Traceable Adhesive and Copolymer Research


In-class methacrylate monomers such as HEMA, hydroxypropyl methacrylate (HPMA), ethylthioethyl methacrylate (ETEMA), and tetrahydrofurfuryl methacrylate (THFMA) lack the specific combination of a hydroxyl group for wetting/hydrophilicity and a covalently bound sulfur atom for label-free detection that defines HETMA [1]. HEMA cannot be localized by EDS or AES without radioactive labeling, while ETEMA, though sulfur-containing, lacks the hydroxyl moiety that governs dentin surface wetting and copolymer hydrogen-bonding architecture [2]. The isocyanatoacrylate copolymer study demonstrated that comonomer identity (HETMA vs. HEMA, HPMA, ETEMA, AAEMA, THFMA) produces vastly different residual isocyanate content and thermal profiles, meaning copolymers are not functionally interchangeable [3].

Quantitative Differentiation Evidence for Hydroxyethylthiomethacrylate: Head-to-Head Comparisons Against HEMA and Other Methacrylate Analogs


Sulfur-Mediated Elemental Traceability: HETMA Enables Label-Free EDS/AES Detection, HEMA Cannot Be Detected Without Radioactive Labeling

HETMA contains a covalently bound sulfur atom that serves as an intrinsic elemental label for scanning transmission electron microscopy/energy-dispersive X-ray spectroscopy (STEM/EDS) and Auger electron spectroscopy (AES). In contrast, HEMA, the oxygen-based analog, lacks any element detectable by these techniques without extrinsic radioactive labeling [1]. In a direct comparative study, four commercial dentin adhesive systems were modified to incorporate HETMA in place of HEMA; the sulfur signal enabled qualitative mapping of monomer distribution by EDS and quantitative depth profiling by AES, capabilities impossible with unlabeled HEMA [2].

Dentin adhesive interface analysis Elemental mapping Auger electron spectroscopy

Solubility Parameter Parity with HEMA: HETMA Maintains Wetting and Penetration Behavior Comparable to the Industry Standard

The total solubility parameter (δ_T) of HETMA was experimentally determined as 24.9 ± 0.7 MPa¹/² (calculated by the methods of Hoy, Small, and Hoftyzer-Van Krevelen) [1]. This value is closely comparable to the solubility parameter of HEMA, reported as approximately 25–27 MPa¹/² for the monomer and 27.4 MPa¹/² for the polymer [2]. The patent explicitly states that the resulting analogue possesses 'solubility parameters and other wetting and physical properties very similar to those of HEMA' [1]. This parity ensures that HETMA can serve as a functional surrogate for HEMA in adhesive formulation studies without altering the thermodynamic drivers of surface wetting and penetration.

Solubility parameter Dentin wetting Monomer infiltration

Conditioning-Dependent Dentin Penetration: HETMA Reveals Pre-Treatment-Specific Infiltration Patterns Inaccessible to Unlabeled HEMA

When HETMA was applied to dentin surfaces pre-treated with four different conditioners, its penetration behavior was highly dependent on the pre-treatment. HETMA permeated freely into the demineralized zone created by 10% citric acid/3% FeCl₃ and 10% maleic acid (zone thickness ~1–3 µm), but the zone created by 2.5% nitric acid appeared impermeable to HETMA. In specimens pre-treated with an alcoholic HEMA/PENTA solution, HETMA contacted the modified smear layer intimately but did not penetrate or diffuse into it, flowing instead into dentinal tubules [1]. In the quantitative AES study, significant differences in HETMA penetration depth and distribution were confirmed across all four pre-treatments [2]. Unlabeled HEMA cannot provide this spatially resolved, condition-specific penetration data without radioactive tracers.

Dentin pre-treatment Monomer infiltration Hybrid layer characterization

Accelerated Vinyl Polymerization Kinetics: HETMA Polymerizes More Rapidly Than HEMA Under Equivalent Initiator Conditions

The foundational patent for S-(ω-hydroxyalkyl) esters of thioacrylic and thiomethacrylic acids explicitly states that HETMA 'has a faster rate of vinyl polymerization in comparison to HEMA' [1]. In the synthetic example, the isolated HETMA product 'polymerized quite rapidly with tributylborane oxide (TBBO) initiator' [1]. While the patent does not provide a numerical rate constant ratio, the qualitative acceleration is a designed feature intended to make HETMA a superior choice 'in those applications where the faster rate of polymerization is more suitable' than HEMA [1].

Vinyl polymerization kinetics Free-radical polymerization Dental adhesive curing

Isocyanatoacrylate Copolymer Architecture: HETMA as Comonomer Produces Distinct Residual Isocyanate Content and Thermal Profile Versus HEMA, HPMA, ETEMA, AAEMA, and THFMA

In a systematic study of six 1:1 isocyanatoacrylate copolymers prepared from 2-isocyanatoethyl methacrylate (IEM) with HETMA, HEMA, HPMA, ETEMA, AAEMA, and THFMA, photoacoustic infrared (PASIR) spectroscopy revealed 'vast differences in residual isocyanate content' among the copolymers, and differential scanning calorimetry (DSC) produced distinct thermal profiles for each comonomer system [1]. The copolymer composition correlated well with predicted design, but the functional outcome—residual NCO availability for secondary crosslinking or adhesion—was highly comonomer-dependent [1]. These data demonstrate that HETMA is not a drop-in substitute for any of the other comonomers; copolymer performance properties are comonomer-specific.

Isocyanatoacrylate copolymers Residual isocyanate Differential scanning calorimetry

Physical Property Differentiation: Refractive Index and Density of HETMA Versus HEMA Enable Formulation Quality Control

HETMA exhibits a refractive index (N_D²²) of 1.4975 and density (d²²) of 1.1441 g/cm³ as determined on purified monomer [1]. Commercial supplier data corroborate a refractive index of 1.506 . In contrast, HEMA has a refractive index (n20/D) of 1.4515–1.453 and density of 1.073 g/mL at 25°C . This substantial difference in refractive index (~0.045–0.055 units) and density (~0.07 g/cm³) provides a straightforward, non-destructive QC metric for verifying monomer identity and purity upon receipt, and for monitoring copolymerization conversion when HETMA is used as a comonomer.

Refractive index Density measurement Monomer quality control

Procurement-Driven Application Scenarios for Hydroxyethylthiomethacrylate Based on Validated Differentiation Evidence


Traceable Dentin Adhesive Interface Research Without Radioactive Labels

HETMA is the monomer of choice for investigators studying the dentin adhesive interface who require spatially resolved, quantitative mapping of monomer penetration and distribution. By substituting HETMA for HEMA in commercial adhesive formulations, researchers can employ STEM/EDS and AES to localize the adhesive resin within the demineralized collagen network and hybrid layer without the regulatory and safety complications of ¹⁴C or ³H radiolabeling [1][2]. This capability is critical for optimizing pre-treatment protocols and for generating the mechanistic bonding evidence required for dental adhesive regulatory submissions [1].

Isocyanatoacrylate Copolymer Design for Reactive Dental Adhesives and Coatings

In the development of isocyanatoacrylate-based dental adhesives, HETMA serves as a functional comonomer that introduces both sulfur-mediated traceability and hydroxyl reactivity. The 1:1 IEM/HETMA copolymer system produces a distinct residual isocyanate profile and thermal behavior compared to copolymers with HEMA, HPMA, ETEMA, AAEMA, or THFMA, enabling formulators to tune the availability of free isocyanate groups for moisture-induced secondary crosslinking [3]. This comonomer-specific architecture is valuable for designing dual-cure adhesive systems where initial light-curing is followed by ambient moisture curing.

Biomaterial Hydrogel and Polymer Characterization with Built-In Elemental Contrast

For biomaterials researchers developing hydrogels, drug-delivery matrices, or tissue engineering scaffolds, HETMA provides intrinsic elemental contrast (sulfur) that persists through polymerization, processing, and in vitro conditioning [1][2]. This enables label-free localization of polymer domains within tissue sections or composite constructs by EDS, facilitating structure-property correlation studies without the confounding effects of extrinsic labels that may alter polymer swelling, degradation, or biocompatibility.

Monomer Identity Verification and Copolymerization Monitoring by Refractive Index

The significant refractive index offset between HETMA (n_D = 1.4975–1.506) and HEMA (n_D = 1.4515–1.453) provides a practical, non-destructive quality control metric [4]. Procurement and formulation laboratories can use refractometry to confirm incoming monomer identity, detect substitution errors, or monitor comonomer conversion during copolymerization in real time via refractive index change, reducing reliance on more expensive and time-consuming chromatographic or spectroscopic methods.

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